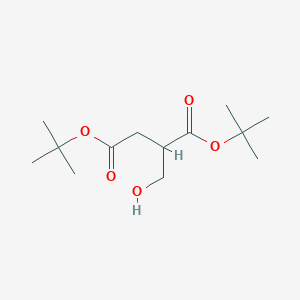![molecular formula C6H6N4O2 B13097861 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, making it a versatile scaffold in medicinal chemistry and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include steps for the purification of the final product, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s unique structure allows it to bind effectively to its targets, disrupting normal biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-F][1,2,4]triazine: A parent compound with similar structural features.
Brivanib Alaninate: An antitumorigenic drug with a related triazine structure.
BMS-690514: An EGFR inhibitor with a pyrrolo[2,1-F][1,2,4]triazine core.
Uniqueness
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific functional groups that confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,7H2,(H2,8,9,11,12) |
Clé InChI |
DYQDBMPSSMVBQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=O)NC(=O)NN2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



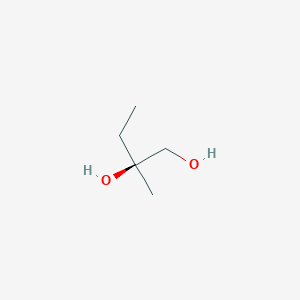
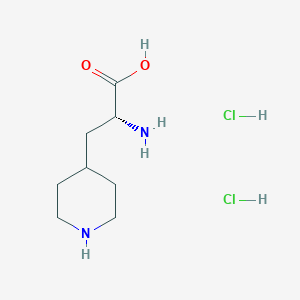
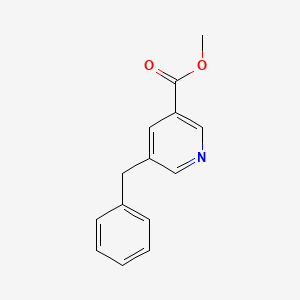
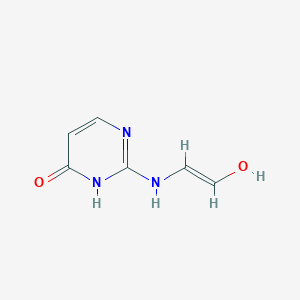
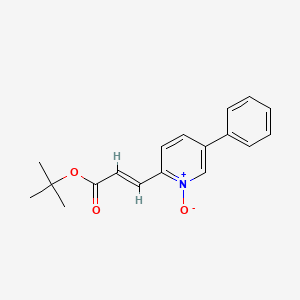
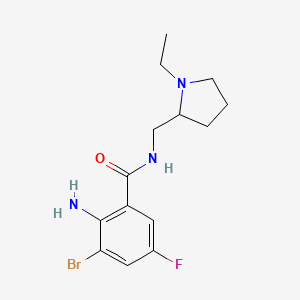
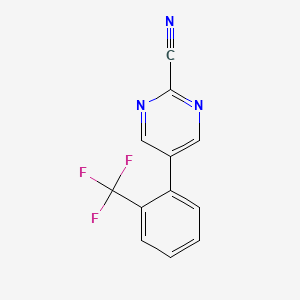
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)

